molecular formula C10H16ClNO B13085788 4-Amino-1-phenylbutan-1-ol hydrochloride

4-Amino-1-phenylbutan-1-ol hydrochloride

Cat. No.: B13085788
M. Wt: 201.69 g/mol
InChI Key: FQIAKQMDRJWGPN-UHFFFAOYSA-N
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Description

4-Amino-1-phenylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-phenylbutan-1-ol hydrochloride typically involves the reaction of 4-phenylbutan-1-ol with ammonia or an amine in the presence of a reducing agent. One common method involves the reduction of 4-phenylbutan-1-one using sodium borohydride (NaBH4) in the presence of ammonia . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-phenylbutan-1-one or 4-phenylbutanal.

    Reduction: Formation of 4-aminobutan-1-ol or 4-aminobutan-1-amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-1-phenylbutan-1-ol hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. It may also interact with cellular membranes, affecting ion channels and transporters .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-phenylbutan-1-ol: Similar structure but without the hydrochloride group.

    4-Phenylbutan-1-ol: Lacks the amino group.

    4-Aminobutan-1-ol: Lacks the phenyl group.

Uniqueness

4-Amino-1-phenylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical properties and reactivity. The hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

4-amino-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H

InChI Key

FQIAKQMDRJWGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)O.Cl

Origin of Product

United States

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